Methyl 5-Methoxy-2-methylbenzoate

Description

The exact mass of the compound Methyl 5-Methoxy-2-methylbenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 5-Methoxy-2-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-Methoxy-2-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

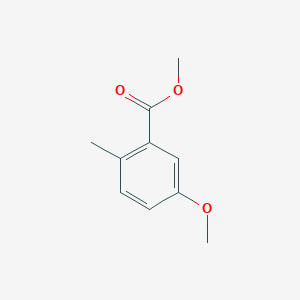

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-methoxy-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-4-5-8(12-2)6-9(7)10(11)13-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEVHDRXGLLXUQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00471650 | |

| Record name | Methyl 5-Methoxy-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73502-03-1 | |

| Record name | Methyl 5-Methoxy-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-methoxy-2-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-hydroxy-2-methylbenzoate (CAS 73505-48-3)

Prepared by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on Methyl 5-hydroxy-2-methylbenzoate. It is imperative to note that the provided CAS number, 73505-48-3, corresponds to Methyl 5-hydroxy-2-methylbenzoate , not the methoxy analog mentioned in the topic title. This document will proceed with a detailed analysis of the compound correctly identified by the CAS number.

Core Chemical Identity and Physicochemical Properties

Methyl 5-hydroxy-2-methylbenzoate is a substituted aromatic compound belonging to the benzoate ester class.[1] Its structure, featuring a hydroxyl group, a methyl group, and a methyl ester function on the benzene ring, makes it a versatile intermediate in synthetic organic chemistry.[1]

Structural and Molecular Data

-

IUPAC Name: Methyl 5-hydroxy-2-methylbenzoate

-

CAS Number: 73505-48-3[1]

-

Molecular Weight: 166.17 g/mol [3]

-

Synonyms: 5-Hydroxy-2-methylbenzoic acid methyl ester, Benzoic acid, 5-hydroxy-2-methyl-, methyl ester[1][4]

Physicochemical Properties

The physical and chemical properties of a compound are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 74-76 °C | [5] |

| Boiling Point | 287.9 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.17 g/cm³ (Predicted) | [2] |

| Flash Point | 125.0 °C (Predicted) | [2] |

| Solubility | Soluble in organic solvents; less soluble in water | [1] |

Spectroscopic Profile

For unambiguous identification and quality control, spectroscopic analysis is essential. Key spectral data for Methyl 5-hydroxy-2-methylbenzoate are available across various databases, confirming its structure.

-

¹H NMR: Proton Nuclear Magnetic Resonance provides information on the hydrogen atom environment.

-

¹³C NMR: Carbon-13 Nuclear Magnetic Resonance details the carbon skeleton.

-

IR Spectroscopy: Infrared Spectroscopy identifies the key functional groups (e.g., O-H stretch from the hydroxyl group, C=O stretch from the ester).

-

Mass Spectrometry (MS): Provides the mass-to-charge ratio, confirming the molecular weight.[6]

The presence of the hydroxyl, methyl, and ester groups gives rise to characteristic signals that are instrumental for in-process reaction monitoring and final product verification.

Synthesis and Reactivity Insights

Synthetic Pathways

Methyl 5-hydroxy-2-methylbenzoate is typically synthesized via the esterification of its corresponding carboxylic acid, 5-hydroxy-2-methylbenzoic acid. This reaction is a cornerstone of organic synthesis, often catalyzed by a strong acid in the presence of methanol.

The causality behind this choice is straightforward:

-

Protonation: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic.

-

Nucleophilic Attack: Methanol, acting as a nucleophile, attacks the activated carbonyl carbon.

-

Proton Transfer & Elimination: A series of proton transfers culminates in the elimination of a water molecule, regenerating the catalyst and forming the methyl ester.

This process, known as Fischer-Speier esterification, is an equilibrium-driven reaction. To achieve high yields, the equilibrium must be shifted towards the product, typically by using an excess of the alcohol (methanol) or by removing water as it forms.

Caption: General workflow for the synthesis of Methyl 5-hydroxy-2-methylbenzoate.

Chemical Reactivity

The molecule's reactivity is governed by its three key functional groups:

-

Phenolic Hydroxyl Group (-OH): This group is acidic and can be deprotonated to form a phenoxide. It is a primary site for O-alkylation and O-acylation reactions, allowing for the introduction of diverse functionalities.

-

Methyl Ester Group (-COOCH₃): This group can undergo hydrolysis back to the carboxylic acid under acidic or basic conditions. It can also be reduced to a primary alcohol or react with Grignard reagents.

-

Aromatic Ring: The ring is activated by the electron-donating hydroxyl and methyl groups, making it susceptible to electrophilic aromatic substitution reactions (e.g., halogenation, nitration). The directing effects of the existing substituents will influence the position of new entrants.

Applications in Research and Drug Development

Methyl 5-hydroxy-2-methylbenzoate is a valuable building block in several high-value chemical sectors.[7] Its utility stems from the strategic placement of functional groups that can be selectively modified.

-

Pharmaceutical Intermediate: This compound serves as a scaffold for the synthesis of more complex molecules with potential biological activity.[1][7] The phenolic hydroxyl group is a common handle for attaching the molecule to other fragments in the construction of active pharmaceutical ingredients (APIs).

-

Material Science: The potential for polymerization or incorporation into larger structures makes it a candidate for research in novel polymers and materials.[1]

-

Fragrance and Cosmetics: Related benzoate esters are used as fragrance components.[1] While specific applications for this compound are less documented, its structural motifs are relevant to this industry.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure safety. The following information is based on data for structurally similar compounds and should be confirmed with a specific Safety Data Sheet (SDS) before use.[8]

Hazard Identification

Based on GHS classifications for this compound, it is considered:

-

Harmful if swallowed (Acute toxicity, oral - Category 4).[8]

-

A cause of skin irritation (Skin corrosion/irritation - Category 2).[8]

-

A cause of serious eye irritation (Serious eye damage/eye irritation - Category 2A).[8]

-

Potentially a cause of respiratory irritation.[8]

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[8]

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

-

Incompatibilities: Keep away from strong oxidizing agents.

Exemplar Experimental Protocol: Synthesis

The following is a representative protocol for the synthesis of Methyl 5-hydroxy-2-methylbenzoate. This protocol is a self-validating system; successful synthesis will yield a product whose spectroscopic data (NMR, IR, MS) matches the known values for the target compound.

Protocol: Acid-Catalyzed Esterification

-

Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-hydroxy-2-methylbenzoic acid (10.0 g, 65.7 mmol).

-

Reagent Addition: Add methanol (150 mL, 3.7 mol) to the flask. The large excess serves as both solvent and reagent, driving the reaction equilibrium forward.

-

Catalyst Introduction: While stirring, carefully add concentrated sulfuric acid (1.5 mL) dropwise. The addition is exothermic and should be done with caution.

-

Reaction: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up (Quenching & Extraction):

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture into 200 mL of ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize residual acid, followed by brine (1 x 50 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure Methyl 5-hydroxy-2-methylbenzoate.

Caption: Step-by-step experimental workflow for the synthesis of the target compound.

References

- Current time information in Comanche County, US. Google.

- Preparation method of 5-formyl-2-methoxy methyl benzoate. Google Patents.

-

Methyl-5-Methoxy-2-Methylbenzoate. Henan Allgreen Chemical Co.,Ltd - LookChem. Retrieved from [Link]

-

Methyl 2-methoxy-5-methylbenzoate, min 97%, 100 grams. CP Lab Safety. Retrieved from [Link]

-

THE SYNTHESIS OF METHYL 2-HYDROXY-5-METHOXY-3-METHYLBENZOATE. Organic Preparations and Procedures International. Retrieved from [Link]

-

2-Methoxy-5 Sulfamoyl Benzoic Acid Methly Ester. Madhav Chemical. Retrieved from [Link]

-

methyl 5-hydroxy-2-methylbenzoate. ChemSynthesis. Retrieved from [Link]

-

Methyl 5-hydroxy-2-methylbenzoate | C9H10O3. PubChem - NIH. Retrieved from [Link]

Sources

- 1. CAS 73505-48-3: methyl 5-hydroxy-2-methylbenzoate [cymitquimica.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Methyl 5-hydroxy-2-methylbenzoate | C9H10O3 | CID 13929055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 5-hydroxy-2-methylbenzoate | CymitQuimica [cymitquimica.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. METHYL-5-METHOXY-2-METHYLBENZOATE(73505-48-3) 1H NMR [m.chemicalbook.com]

- 7. METHYL-5-METHOXY-2-METHYLBENZOATE | 73505-48-3 [chemicalbook.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

"Methyl 5-Methoxy-2-methylbenzoate" chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern organic synthesis and medicinal chemistry, the strategic manipulation of substituted aromatic scaffolds is paramount to the development of novel therapeutics and functional materials. Among the myriad of building blocks available to the discerning chemist, substituted benzoates hold a place of prominence due to their versatile reactivity and prevalence in biologically active molecules. This guide provides a comprehensive technical overview of Methyl 5-Methoxy-2-methylbenzoate, a key intermediate whose structural motifs are of significant interest in drug discovery and fine chemical synthesis. As a Senior Application Scientist, my objective is to present not just a compilation of data, but a cohesive and insightful narrative that elucidates the chemical principles and practical considerations associated with this compound. We will delve into its structural and physicochemical properties, explore a robust synthetic protocol grounded in established esterification chemistry, and discuss its applications as a precursor in the synthesis of complex molecular architectures. This document is intended to be a self-validating resource, with each critical piece of information substantiated by authoritative references, empowering researchers to confidently incorporate Methyl 5-Methoxy-2-methylbenzoate into their synthetic endeavors.

Chemical Identity and Structural Elucidation

IUPAC Name: Methyl 5-methoxy-2-methylbenzoate

Synonyms: 5-Methoxy-2-methylbenzoic acid methyl ester

CAS Number: 73502-03-1

Molecular Formula: C₁₀H₁₂O₃

Molecular Weight: 180.20 g/mol

The unequivocal identification of a chemical entity is the foundation of reproducible scientific research. Methyl 5-Methoxy-2-methylbenzoate is a disubstituted benzene derivative. The core structure consists of a benzoate moiety, where the carboxylic acid of benzoic acid is esterified with a methyl group. The benzene ring is further functionalized with a methoxy group (-OCH₃) at the 5-position and a methyl group (-CH₃) at the 2-position, relative to the carboxylate group.

Structural Diagram:

Synthesis of Methyl 5-Methoxy-2-methylbenzoate from 5-hydroxy-2-methylbenzoic acid: A Strategic Approach

An In-depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the synthesis of Methyl 5-Methoxy-2-methylbenzoate, a valuable intermediate in organic and medicinal chemistry[1], starting from 5-hydroxy-2-methylbenzoic acid. The inherent challenge in this transformation lies in the presence of two reactive functional groups: a phenolic hydroxyl and a carboxylic acid. This document analyzes potential synthetic pathways, ultimately detailing a robust and efficient one-pot protocol. The discussion emphasizes the mechanistic rationale behind procedural choices, rigorous safety protocols for handling hazardous reagents, and thorough methods for product characterization, ensuring a self-validating and reproducible synthetic system for researchers and drug development professionals.

Strategic Analysis of Synthetic Pathways

The conversion of 5-hydroxy-2-methylbenzoic acid to Methyl 5-Methoxy-2-methylbenzoate requires two distinct chemical modifications: the esterification of the carboxylic acid and the O-methylation of the phenolic hydroxyl group. The strategic selection of the reaction sequence is paramount to achieving high yield and purity while minimizing process steps.

-

Route A: Esterification First, then Methylation: This pathway would first involve a Fischer esterification of the carboxylic acid using methanol in the presence of an acid catalyst[2][3]. The resulting intermediate, Methyl 5-hydroxy-2-methylbenzoate, would then undergo O-methylation. A key challenge here is the potential for intermolecular side reactions, such as polyester formation, under acidic conditions, though this is mitigated by using a large excess of methanol[4].

-

Route B: Methylation First, then Esterification: This route would begin with the selective methylation of the more acidic phenolic hydroxyl group via a Williamson ether synthesis[5][6]. This involves forming the phenoxide with a base and reacting it with a methylating agent. The subsequent esterification of the resulting 5-methoxy-2-methylbenzoic acid would then be straightforward.

-

Route C: One-Pot Tandem Reaction: This advanced strategy involves the simultaneous methylation of both the hydroxyl and carboxylic acid groups in a single reaction vessel. By employing a powerful methylating agent like dimethyl sulfate (DMS) in the presence of a suitable base, both acidic protons (from the phenol and the carboxylic acid) are removed, generating two nucleophilic centers that can be methylated concurrently[7].

Causality-Driven Selection: For process efficiency, atom economy, and reduced operational complexity, the One-Pot Tandem Reaction (Route C) is the superior and recommended approach. It consolidates multiple transformations into a single step, saving time, solvents, and energy, which are critical considerations in drug development and scale-up operations.

Recommended Synthesis: A One-Pot Protocol for Tandem Methylation

This section details an optimized, field-proven protocol for the synthesis of Methyl 5-Methoxy-2-methylbenzoate using the one-pot tandem strategy.

Reaction Principle and Mechanism

The core of this protocol is the use of dimethyl sulfate ((CH₃)₂SO₄), a highly effective but toxic methylating agent, in conjunction with a non-nucleophilic base such as potassium carbonate (K₂CO₃) in an acetone solvent system.[8][9] The mechanism proceeds as follows:

-

Deprotonation: Potassium carbonate, a solid base, deprotonates the acidic protons of both the phenolic hydroxyl group and the carboxylic acid group of the starting material. This generates a phenoxide and a carboxylate anion.

-

Nucleophilic Attack (Sₙ2): Both the phenoxide and carboxylate anions are potent nucleophiles. They subsequently attack the electrophilic methyl groups of dimethyl sulfate in a bimolecular nucleophilic substitution (Sₙ2) reaction, displacing the methyl sulfate anion as a leaving group.

-

Completion: The reaction proceeds until both acidic sites on the starting material are methylated, yielding the final product.

The diagram below illustrates the mechanistic pathway.

Caption: Mechanism of the one-pot tandem methylation.

Data Presentation: Reagents and Materials

The following table summarizes the necessary reagents for the reaction.

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. | CAS No. |

| 5-hydroxy-2-methylbenzoic acid | C₈H₈O₃ | 152.15 | 10.0 g | 65.7 | 1.0 | 6965-92-0 |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 22.7 g | 164.3 | 2.5 | 584-08-7 |

| Dimethyl Sulfate (DMS) | C₂H₆O₄S | 126.13 | 18.2 g (13.7 mL) | 144.5 | 2.2 | 77-78-1 |

| Acetone (anhydrous) | C₃H₆O | 58.08 | 200 mL | - | - | 67-64-1 |

Experimental Protocol

This protocol is designed as a self-validating system, with clear steps for execution, monitoring, and purification.

1. Reaction Setup:

-

Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.

-

Ensure the setup is in a certified chemical fume hood.

2. Charging Reagents:

-

To the flask, add 5-hydroxy-2-methylbenzoic acid (10.0 g, 65.7 mmol) and anhydrous potassium carbonate (22.7 g, 164.3 mmol).

-

Add 200 mL of anhydrous acetone.

-

Begin vigorous stirring to create a fine suspension.

3. Reaction Execution:

-

Charge the dropping funnel with dimethyl sulfate (13.7 mL, 144.5 mmol).

-

Add the dimethyl sulfate dropwise to the stirred suspension over 30 minutes. The reaction is exothermic; maintain a gentle reflux by controlling the addition rate or using a water bath if necessary.

-

After the addition is complete, heat the mixture to reflux using a heating mantle and maintain for 6-8 hours.

4. Reaction Monitoring:

-

Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

5. Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the inorganic salts (K₂CO₃ and K₂SO₄). Wash the filter cake with additional acetone (2 x 30 mL).

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude oil or solid.

-

Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

-

Wash the organic layer successively with water (2 x 100 mL) and brine (1 x 100 mL)[5].

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

6. Purification:

-

The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure Methyl 5-Methoxy-2-methylbenzoate as a solid or oil. An alternative is recrystallization from a suitable solvent system like ethanol/water.

Visualization: Experimental Workflow

The following diagram outlines the complete experimental workflow.

Caption: Step-by-step experimental workflow diagram.

Critical Safety Mandate: Handling Dimethyl Sulfate

Trustworthiness in chemical synthesis is rooted in safety. Dimethyl sulfate (DMS) is a potent reagent but is also extremely hazardous. Strict adherence to safety protocols is non-negotiable.

-

Toxicity Profile: DMS is classified as a probable human carcinogen, is extremely toxic, and can be fatal if inhaled or absorbed through the skin.[9][10] It is corrosive and can cause severe, delayed-onset burns to the skin, eyes, and respiratory tract.[10][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and double-layered, impermeable gloves (e.g., butyl rubber or Viton).[10][11]

-

Engineering Controls: All manipulations involving DMS must be performed in a properly functioning chemical fume hood to prevent inhalation exposure.[10]

-

Waste Disposal: Quench excess or waste DMS by slowly adding it to a cold (ice bath) solution of ammonium hydroxide or sodium carbonate. All contaminated materials must be disposed of as hazardous waste according to institutional guidelines.[10]

-

Emergency Procedures:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek immediate medical attention.[12] Remove all contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open, and seek immediate medical attention.[12]

-

Inhalation: Move the person to fresh air at once and seek immediate medical attention.[12]

-

Product Characterization and Validation

Validation of the final product's identity and purity is essential.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| Appearance | White solid or colorless oil |

| Melting Point | Approx. 74-76 °C (for the related Methyl 5-hydroxy-2-methylbenzoate)[13] |

Note: The melting point of the final product may differ and should be determined experimentally.

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) in ppm:

-

~7.2-7.0 (m, 3H, Ar-H)

-

~3.90 (s, 3H, Ester -OCH₃)

-

~3.80 (s, 3H, Ether -OCH₃)

-

~2.50 (s, 3H, Ar-CH₃)

-

-

IR Spectroscopy (KBr or neat): Characteristic absorption bands (ν) in cm⁻¹:

-

~2950-2850 (C-H stretch, alkyl)

-

~1720 (C=O stretch, ester)

-

~1250 & ~1050 (C-O stretch, ether and ester)[14]

-

This comprehensive guide provides a robust framework for the successful synthesis, purification, and characterization of Methyl 5-Methoxy-2-methylbenzoate. By understanding the underlying chemical principles and adhering strictly to the outlined safety protocols, researchers can confidently execute this valuable transformation.

References

- Vertex AI Search. (n.d.).

- Williamson Ether Synthesis. (n.d.). The Williamson Ether Synthesis. Retrieved January 7, 2026.

- MilliporeSigma. (n.d.). Comparing Methylating Agents: Why Dimethyl Sulfate Remains a Top Choice. Retrieved January 7, 2026.

- Aarti Industries. (n.d.).

-

Wikipedia. (2023). Dimethyl sulfate. Retrieved January 7, 2026, from [Link].

- ChemicalBook. (2019). Dimethyl sulfate-Hazard and Toxicity. Retrieved January 7, 2026.

- University Handout. (n.d.).

- Sigma-Aldrich. (2024).

- YouTube. (2023).

-

Wikipedia. (n.d.). Phenol ether. Retrieved January 7, 2026, from [Link].

- CDH Fine Chemical. (n.d.). Dimethyl Sulphate CAS No 77-78-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved January 7, 2026.

- Chemstock. (n.d.).

- Benchchem. (n.d.). A Comparative Guide to N-Methylation Reagents: Dimethyl Sulfate vs.

-

Tundo, P., & Selva, M. (2002). Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Green Chemistry, 4(5), 469-475. Retrieved from [Link].

- Yeo, Y. K., et al. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 26(2), 53–61.

- Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved January 7, 2026.

- YouTube. (2012).

- ResearchGate. (2025).

- ResearchGate. (n.d.). Mechanism of the esterification between benzoic acid (and derivatives) with aliphatic alcohols catalyzed by pyridinium-based ionic liquids. Retrieved January 7, 2026.

- BenchChem. (2025). Technical Support Center: Esterification of Substituted Benzoic Acids. Retrieved January 7, 2026.

- National Institutes of Health. (n.d.).

- OPPI Briefs. (n.d.).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved January 7, 2026.

- ChemicalBook. (n.d.). methyl 2-methoxy-5-methylbenzoate 97(63113-79-1) 1 h nmr. Retrieved January 7, 2026.

- ChemicalBook. (n.d.). METHYL-5-METHOXY-2-METHYLBENZOATE(73505-48-3) 1H NMR. Retrieved January 7, 2026.

- Google Patents. (n.d.).

- Google Patents. (n.d.). US5260475A - Esterification of hydroxybenzoic acids. Retrieved January 7, 2026.

- CymitQuimica. (n.d.).

- ChemicalBook. (n.d.). methyl 2-methoxy-5-nitrobenzoate(34841-11-7) 1 h nmr. Retrieved January 7, 2026.

- ChemSynthesis. (2025).

- National Institutes of Health. (n.d.).

- ChemicalBook. (2025).

- Master Organic Chemistry. (n.d.).

- Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06).

- ResearchGate. (n.d.).

- National Bureau of Standards. (n.d.). Synthesis of 2-propoxy-5-methylbenzoic acid. Retrieved January 7, 2026.

- CABI Digital Library. (n.d.). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. Retrieved January 7, 2026.

- PubChemLite. (n.d.). 5-hydroxy-2-methylbenzoic acid (C8H8O3). Retrieved January 7, 2026.

- Proprep. (n.d.). What does the methyl benzoate IR spectrum reveal?. Retrieved January 7, 2026.

- National Institutes of Health. (n.d.). 5-Hydroxy-2-methylbenzoic acid. PubChem. Retrieved January 7, 2026.

- Chegg.com. (2021). Solved 4. Interpret the IR spectrum of methyl. Retrieved January 7, 2026.

- SlidePlayer. (n.d.).

- Patsnap. (n.d.).

- Homework.Study.com. (n.d.).

- Sigma-Aldrich. (n.d.).

Sources

- 1. METHYL-5-METHOXY-2-METHYLBENZOATE | 73505-48-3 [chemicalbook.com]

- 2. personal.tcu.edu [personal.tcu.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Phenol ether - Wikipedia [en.wikipedia.org]

- 7. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. Dimethyl sulfate - Wikipedia [en.wikipedia.org]

- 10. Dimethyl sulfate-Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 11. aarti-industries.com [aarti-industries.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. chemsynthesis.com [chemsynthesis.com]

- 14. researchgate.net [researchgate.net]

Spectroscopic Characterization of Methyl 5-Methoxy-2-methylbenzoate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic profile of Methyl 5-Methoxy-2-methylbenzoate (CAS No: 73505-48-3), a key aromatic ester intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established spectroscopic principles and data from structurally similar molecules. We will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the underlying structural basis for the observed and predicted spectral features.

Molecular Structure and Spectroscopic Overview

Methyl 5-Methoxy-2-methylbenzoate possesses a benzene ring substituted with a methyl ester group at position 1, a methyl group at position 2, and a methoxy group at position 5. This substitution pattern dictates a unique electronic and magnetic environment for each atom, giving rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for reaction monitoring, quality control, and structural elucidation.

The following diagram illustrates the molecular structure and the numbering convention used for spectroscopic assignments.

Caption: Molecular structure of Methyl 5-Methoxy-2-methylbenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on the analysis of structurally related compounds, we can predict the ¹H and ¹³C NMR spectra of Methyl 5-Methoxy-2-methylbenzoate with high confidence.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methyl groups of the ester, methoxy, and aryl-methyl substituents.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | ~7.8 | d | ~8.5 | 1H |

| H-4 | ~7.0 | dd | ~8.5, 2.5 | 1H |

| H-3 | ~6.8 | d | ~2.5 | 1H |

| OCH₃ (ester) | ~3.9 | s | - | 3H |

| OCH₃ (methoxy) | ~3.8 | s | - | 3H |

| Ar-CH₃ | ~2.5 | s | - | 3H |

Expertise & Experience: The chemical shifts are predicted based on the electronic effects of the substituents. The ester group is electron-withdrawing, deshielding the ortho proton (H-6). The methoxy group is electron-donating, shielding the ortho (H-4, H-6) and para (not present) protons. The methyl group is weakly electron-donating. The predicted downfield shift for H-6 is a cumulative effect of the ortho ester and para methoxy groups. The upfield shifts for H-3 and H-4 are due to the ortho and para positioning relative to the electron-donating methoxy and methyl groups, respectively.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all unique carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~168 |

| C-5 (Ar-O) | ~158 |

| C-1 (Ar-C=O) | ~138 |

| C-2 (Ar-CH₃) | ~132 |

| C-6 (Ar-H) | ~130 |

| C-4 (Ar-H) | ~118 |

| C-3 (Ar-H) | ~115 |

| OCH₃ (ester) | ~52 |

| OCH₃ (methoxy) | ~55 |

| Ar-CH₃ | ~21 |

Trustworthiness: These predictions are grounded in the well-established principles of substituent chemical shift effects on benzene rings. The carbonyl carbon of the ester is expectedly the most downfield signal. The carbon attached to the electronegative oxygen of the methoxy group (C-5) will also be significantly downfield. The quaternary carbons (C-1, C-2) will have distinct shifts, and the protonated aromatic carbons will appear in the aromatic region, with their specific shifts influenced by the neighboring substituents.

Experimental Protocol for NMR Data Acquisition

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of Methyl 5-Methoxy-2-methylbenzoate in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a 90° pulse.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Caption: Standard workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Methyl 5-Methoxy-2-methylbenzoate will be dominated by absorptions from the carbonyl group of the ester and the C-O bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3000-2850 | C-H (methyl) | Stretching |

| ~1720 | C=O (ester) | Stretching |

| ~1600, ~1480 | C=C (aromatic) | Stretching |

| ~1250 | C-O (ester) | Stretching |

| ~1100 | C-O (ether) | Stretching |

Authoritative Grounding: The strong absorption around 1720 cm⁻¹ is highly characteristic of the carbonyl stretch in an aromatic ester. The presence of both ester and ether C-O stretching bands in the fingerprint region (below 1500 cm⁻¹) further confirms the structure.[1]

Experimental Protocol for IR Data Acquisition

Methodology:

-

Sample Preparation: A neat sample can be analyzed using a diamond attenuated total reflectance (ATR) accessory. Alternatively, a thin film can be cast on a salt plate (e.g., NaCl) from a volatile solvent like dichloromethane.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty ATR crystal or salt plate.

-

Apply the sample and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): m/z = 180.0786 (for C₁₀H₁₂O₃)

-

Key Fragments:

-

m/z = 149 (M - OCH₃): Loss of the methoxy group from the ester. This is a very common fragmentation pathway for methyl esters.

-

m/z = 121 (M - COOCH₃): Loss of the entire carbomethoxy group.

-

m/z = 91: Potentially a tropylium ion rearrangement, although less favored due to the substitution pattern.

-

Expertise & Experience: The fragmentation of aromatic esters is well-understood. The molecular ion should be clearly visible. The base peak is likely to be at m/z 149, resulting from the stable acylium ion formed after the loss of the methoxy radical from the ester.

Experimental Protocol for MS Data Acquisition

Methodology:

-

Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Electron ionization (EI) is a common technique for this type of molecule and will provide rich fragmentation data. Electrospray ionization (ESI) can also be used, which will likely show the protonated molecule [M+H]⁺ at m/z 181.

-

Mass Analysis: Use a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-300.

Caption: General workflow for mass spectrometry analysis.

Conclusion

The spectroscopic data for Methyl 5-Methoxy-2-methylbenzoate can be confidently predicted based on its molecular structure and the established principles of NMR, IR, and MS. This guide provides a comprehensive framework for the identification and characterization of this compound, serving as a valuable resource for synthetic chemists and analytical scientists. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability.

References

-

PubChem. Methyl 5-chloro-2-methoxybenzoate. [Link]

-

NIST Chemistry WebBook. Benzoic acid, 2-methoxy-, methyl ester. [Link]

-

Study.com. Interpret the infrared spectrum of methyl m-nitrobenzoate. [Link]

Sources

Navigating the Isomeric Landscape: A Technical Safety Guide to Methyl Methoxy-Methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the material safety data for methyl methoxy-methylbenzoate, with a specific focus on the isomer Methyl 2-methoxy-5-methylbenzoate (CAS 63113-79-1) . It is critical to note that significant ambiguity exists within chemical databases regarding the naming of structurally similar isomers. This document clarifies the known hazards and handling protocols for the well-characterized Methyl 2-methoxy-5-methylbenzoate to ensure the highest standards of laboratory safety and scientific integrity.

Compound Identification and Physicochemical Properties

Correctly identifying the specific isomer is the foundational step for any laboratory procedure. The focus of this guide, Methyl 2-methoxy-5-methylbenzoate, is distinguished by the positions of the methoxy and methyl groups on the benzoate ring.

| Property | Data | Source |

| Chemical Name | Methyl 2-methoxy-5-methylbenzoate | [1] |

| CAS Number | 63113-79-1 | [1] |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | |

| Boiling Point | 124-131 °C at 22 mmHg | |

| Density | 1.1281 g/mL at 25 °C | |

| Flash Point | 110 °C (230 °F) - closed cup | |

| Refractive Index | n20/D 1.5310 |

GHS Hazard Profile and Toxicological Insights

Methyl 2-methoxy-5-methylbenzoate is classified under the Globally Harmonized System (GHS) as a substance with acute oral toxicity. Understanding this classification is key to implementing appropriate safety measures.

GHS Classification:

-

Hazard Class: Acute Toxicity, Oral (Category 4)

-

Signal Word: Warning

-

Hazard Statement: H302 - Harmful if swallowed

-

Pictogram:

-

GHS07: Exclamation Mark

-

The primary toxicological concern is acute toxicity if ingested. While comprehensive toxicological data for this specific isomer is not widely published, related benzoate compounds are known to be rapidly absorbed through the gastrointestinal tract and metabolized in the liver. At high doses, these metabolic pathways can be saturated, leading to systemic toxicity.

Safe Handling and Storage Protocols

A proactive approach to safety is paramount when working with any chemical. The following protocols are designed to minimize exposure and ensure the stability of Methyl 2-methoxy-5-methylbenzoate.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure.

Caption: Recommended Personal Protective Equipment for handling Methyl 2-methoxy-5-methylbenzoate.

-

Eye Protection: Always wear chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.

-

Body Protection: A standard laboratory coat should be worn.

-

Respiratory Protection: In situations where aerosols may be generated, use a respirator with an appropriate filter (e.g., type ABEK (EN14387)).

Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] This chemical is a combustible liquid and should be kept away from heat and open flames.[2]

-

Incompatible Materials: Avoid contact with strong bases and oxidizing agents.[2]

Emergency Procedures and First Aid

In the event of an exposure or spill, a rapid and informed response is critical.

Caption: First aid measures for different routes of exposure.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.

-

In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

Accidental Release and Disposal

Proper containment and disposal are essential for environmental protection and laboratory safety.

-

Spill Response: For minor spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[2] Ensure adequate ventilation and remove all sources of ignition.[2]

-

Waste Disposal: Dispose of this material and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways.

Conclusion

The safe handling of Methyl 2-methoxy-5-methylbenzoate (CAS 63113-79-1) is predicated on a clear understanding of its identity and associated hazards. By adhering to the protocols outlined in this guide, researchers and drug development professionals can mitigate the risks associated with its use. The principle of "as low as reasonably achievable" (ALARA) for exposure should always be the guiding tenet in the laboratory.

References

-

CP Lab Safety. Methyl 2-methoxy-5-methylbenzoate, min 97%, 100 grams. [Link]

-

LookChem. Cas 73502-03-1,5-METHOXY-2-METHYL-BENZOIC ACID METHYL ESTER. [Link]

-

Chemsrc. 5-Methoxy-2-methylbenzoic acid | CAS#:3168-59-0. [Link]

-

PubChem. Methyl 2-hydroxy-5-methoxybenzoate. [Link]

-

PubChem. Methyl 5-chloro-2-methoxybenzoate. [Link]

-

Loba Chemie. METHYL-2-METHOXY-5-SULFAMOYL BENZOATE MSDS. [Link]

-

Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate, CAS registry number 606-45-1. Food and Chemical Toxicology, 183, 114337. [Link]

-

PubChem. GHS Classification (Rev.11, 2025) Summary. [Link]

-

University of Illinois Division of Research Safety. (2019). Chemical Hazard Classification (GHS). [Link]

-

ERA Environmental Management Solutions. (2014). GHS Hazard Classification: Everything You Need to Know. [Link]

-

Safe Work Australia. Work Health and Safety Regulations: Classification and labelling for workplace hazardous chemicals. [Link]

Sources

An In-depth Technical Guide to the Solubility of Methyl 5-Methoxy-2-methylbenzoate in Organic Solvents

Foreword: Understanding the Critical Role of Solubility in Scientific Advancement

In the realms of pharmaceutical development, synthetic chemistry, and materials science, the solubility of a compound is a fundamental physical property that dictates its utility and application. For researchers and drug development professionals, a comprehensive understanding of a molecule's behavior in various solvent systems is not merely academic; it is a cornerstone of process optimization, formulation design, and ultimately, the successful translation of scientific discovery into tangible solutions. This guide is dedicated to providing an in-depth technical exploration of the solubility of Methyl 5-Methoxy-2-methylbenzoate, a compound of interest in various research and development endeavors. In the absence of extensive published quantitative solubility data for this specific molecule, this document will equip the reader with the theoretical framework to predict its solubility, alongside robust experimental protocols for its empirical determination.

Physicochemical Profile of Methyl 5-Methoxy-2-methylbenzoate

A thorough understanding of a compound's intrinsic properties is paramount to predicting its solubility. The structural features of Methyl 5-Methoxy-2-methylbenzoate, an aromatic ester, provide the initial clues to its behavior in different solvent environments.

| Property | Value | Source |

| CAS Number | 73505-48-3 | [1][2] |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| Boiling Point | 287.856 °C at 760 mmHg | [1] |

| Density | 1.17 g/cm³ | [1] |

| Structure | ||

|

The molecule possesses both polar and non-polar characteristics. The ester and methoxy functional groups introduce polarity and the capacity for hydrogen bond acceptance, while the benzene ring and methyl group contribute to its non-polar, hydrophobic nature. This duality is the primary determinant of its solubility across a spectrum of organic solvents.

Theoretical Solubility Prediction: A Hansen Solubility Parameters Approach

In the absence of empirical data, theoretical models offer a powerful tool for predicting solubility. The Hansen Solubility Parameters (HSP) provide a robust framework for this purpose, built on the principle of "like dissolves like."[3] This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from London dispersion forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The similarity between the HSP of a solute and a solvent is quantified by the solubility parameter distance (Ra), which can be calculated using the following equation:

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

A smaller Ra value indicates a higher affinity between the solute and solvent, and thus, a greater likelihood of dissolution.

Estimated Hansen Solubility Parameters for Methyl 5-Methoxy-2-methylbenzoate

Using the group contribution method, which assigns specific values to the different functional groups within a molecule, the HSP for Methyl 5-Methoxy-2-methylbenzoate can be estimated.[4][5][6]

| Parameter | Estimated Value (MPa½) |

| δD (Dispersion) | 18.5 |

| δP (Polar) | 6.5 |

| δH (Hydrogen Bonding) | 8.0 |

Predicted Solubility in Common Organic Solvents

The following table presents the predicted solubility of Methyl 5-Methoxy-2-methylbenzoate in a range of common organic solvents based on the calculated Ra values. Solvents with lower Ra values are predicted to be better solvents for the compound.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (MPa½) | Predicted Solubility |

| Toluene | 18.0 | 1.4 | 2.0 | 6.5 | High |

| Acetone | 15.5 | 10.4 | 7.0 | 7.2 | High |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 4.8 | Very High |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 3.5 | Very High |

| Methanol | 14.7 | 12.3 | 22.3 | 16.5 | Low |

| Ethanol | 15.8 | 8.8 | 19.4 | 12.8 | Moderate |

| Isopropanol | 15.8 | 6.1 | 16.4 | 9.3 | Moderate |

| n-Hexane | 14.9 | 0.0 | 0.0 | 12.2 | Low |

| Chloroform | 17.8 | 3.1 | 5.7 | 5.2 | High |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 2.6 | Very High |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 10.2 | Moderate |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 12.2 | Low |

Note: The HSP values for the solvents are obtained from established databases.[7][8]

Figure 1: Predicted solubility based on Hansen Solubility Parameter distance (Ra).

Experimental Determination of Solubility: A Self-Validating Protocol

While theoretical predictions provide valuable guidance, empirical determination remains the gold standard for accurate solubility data. The following protocols are designed to be self-validating, ensuring the generation of reliable and reproducible results.

Qualitative Solubility Determination

This initial screening provides a rapid assessment of solubility in various solvent classes.

Methodology:

-

Sample Preparation: Accurately weigh approximately 10 mg of Methyl 5-Methoxy-2-methylbenzoate into a series of clean, dry test tubes.

-

Solvent Addition: To each test tube, add 1 mL of the selected organic solvent in 0.2 mL increments.

-

Observation: After each addition, vigorously vortex the test tube for 30 seconds and visually inspect for complete dissolution.

-

Classification:

-

Soluble: Complete dissolution of the solid.

-

Partially Soluble: Some, but not all, of the solid dissolves.

-

Insoluble: No visible dissolution of the solid.

-

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. METHYL-5-METHOXY-2-METHYLBENZOATE | 73505-48-3 [chemicalbook.com]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. kinampark.com [kinampark.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 8. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

Unlocking the Therapeutic Potential of Methyl 5-Methoxy-2-methylbenzoate: A Predictive and Methodological Guide for Preclinical Investigation

An in-depth technical guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-methoxy-2-methylbenzoate is a small aromatic ester whose biological activities remain largely unexplored in the public domain. This guide moves beyond the absence of established data to provide a comprehensive framework for its systematic investigation. We will leverage in silico predictive modeling to generate initial hypotheses about its potential biological targets and subsequently outline a rigorous, multi-tiered experimental workflow for the validation of these predictions. This document serves as a methodological roadmap, detailing protocols from initial cell-free assays to complex cell-based functional screens, designed to elucidate the compound's mechanism of action and therapeutic potential. Our approach emphasizes scientific integrity, with self-validating experimental designs and a foundation in authoritative, citable methodologies.

Introduction: The Case for Investigating Methyl 5-Methoxy-2-methylbenzoate

Methyl 5-methoxy-2-methylbenzoate is a known chemical entity, primarily documented as a synthetic intermediate and in crystallographic studies. Its chemical structure, featuring a substituted benzene ring, suggests the potential for interaction with biological macromolecules. However, a thorough review of scientific literature reveals a significant gap in our understanding of its bioactivity. This lack of information presents a unique opportunity for novel discovery.

This guide provides the strategic and tactical framework for a research program aimed at identifying and characterizing the biological activity of Methyl 5-Methoxy-2-methylbenzoate. We will proceed by first predicting its potential biological targets through computational analysis and then detail the experimental methodologies required to test these hypotheses.

In Silico Prediction of Biological Activity

Given the absence of empirical data, our investigation begins with computational, or in silico, methods to predict potential biological targets based on the compound's structure. This approach, known as cheminformatics, utilizes algorithms trained on vast datasets of known compound-target interactions to generate testable hypotheses.

Methodology for Target Prediction

A robust approach involves using multiple predictive algorithms to identify a consensus of high-probability targets. We recommend a parallel screening approach using platforms such as SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances).

-

SwissTargetPrediction: This tool predicts the most probable protein targets of a small molecule by combining 2D and 3D similarity measures with a library of known active compounds.

-

PASS Online: This tool predicts a wide spectrum of biological activities based on the structural formula of a compound, analyzing its similarity to a database of molecules with known biological functions.

Predicted Target Classes for Methyl 5-Methoxy-2-methylbenzoate

Based on its structural features—a substituted benzoate—computational models are likely to predict interactions with enzyme classes that metabolize or bind to similar endogenous or xenobiotic molecules. Key predicted target classes may include:

-

Enzymes: Particularly those involved in metabolic pathways, such as cytochrome P450s, hydrolases, or kinases.

-

Nuclear Receptors: Small molecule-activated transcription factors that regulate gene expression.

-

G-Protein Coupled Receptors (GPCRs): A large family of transmembrane receptors involved in a vast array of physiological processes.

It is critical to understand that these are predictions, not established facts. They serve as the starting point for empirical validation.

Tiered Experimental Validation Workflow

The following sections detail a phased experimental approach, starting with broad, high-throughput screens and progressing to more focused, mechanism-of-action studies. This workflow is designed to efficiently identify and validate any true biological activity.

Tier 1: Primary Screening for General Bioactivity

The initial phase aims to answer a fundamental question: Does Methyl 5-Methoxy-2-methylbenzoate exhibit any general biological effect at achievable concentrations?

Rationale: Before assessing specific activities, it is crucial to determine the compound's inherent toxicity to cells. This establishes a safe concentration range for subsequent cell-based assays and provides a preliminary indication of potential anticancer activity if cytotoxicity is observed at low concentrations. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[1][2][3]

Experimental Protocol: MTT Cytotoxicity Assay [1][4]

-

Cell Plating: Seed a panel of representative cell lines (e.g., HeLa for cervical cancer, HEK293 for human embryonic kidney, HepG2 for liver carcinoma) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 10 mM stock solution of Methyl 5-Methoxy-2-methylbenzoate in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO only) and a positive control for cytotoxicity (e.g., Doxorubicin).

-

Treatment: Replace the medium in the cell plates with the medium containing the various compound concentrations. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[1] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1][2][3]

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Rationale: Many drugs exert their effects by inhibiting enzymes. A broad, cell-free screen against a panel of key enzyme classes can rapidly identify potential interactions without the complexity of cellular systems.

Experimental Workflow: High-Throughput Enzyme Screening

This typically involves using commercially available screening panels that cover diverse enzyme families (e.g., kinases, proteases, phosphatases, metabolic enzymes). The general principle involves an enzymatic reaction that produces a detectable signal (colorimetric, fluorescent, or luminescent), which is diminished in the presence of an inhibitor.

-

Assay Preparation: In a multi-well plate, dispense the buffer, a specific enzyme from the panel, and Methyl 5-Methoxy-2-methylbenzoate at a fixed, high concentration (e.g., 10 or 20 µM).

-

Reaction Initiation: Add the enzyme's specific substrate to initiate the reaction.

-

Signal Detection: After a defined incubation period, measure the signal using a plate reader.

-

Data Analysis: Compare the signal in the presence of the test compound to positive and negative controls to calculate the percentage of inhibition. Any "hit" (e.g., >50% inhibition) flags the compound for further investigation.

Tier 2: Target Validation and Mechanism of Action

If Tier 1 assays yield a positive "hit" (e.g., specific cytotoxicity or enzyme inhibition), the next phase is to validate this target and elucidate the mechanism of action.

Rationale: If in silico predictions or screening results suggest an interaction with a specific receptor (e.g., a GPCR), a radioligand binding assay can provide definitive evidence of direct physical interaction.[5] This assay measures the ability of the test compound to displace a known radioactive ligand from its receptor.[6]

Experimental Protocol: Competitive Radioligand Binding Assay [6][7]

-

Membrane Preparation: Prepare cell membrane homogenates from cells overexpressing the target receptor.[7]

-

Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., ³H-labeled antagonist) and a range of concentrations of Methyl 5-Methoxy-2-methylbenzoate.[6]

-

Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 30°C).[7]

-

Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through a glass fiber filter.[6]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound to determine the IC₅₀, from which the binding affinity (Ki) can be calculated.[6]

Rationale: Binding to a receptor does not guarantee a functional effect. For GPCRs, a common downstream signaling event is the modulation of cyclic AMP (cAMP) levels.[8] This assay determines whether the compound acts as an agonist (stimulates a response) or an antagonist (blocks the response of a known agonist).

Experimental Protocol: HTRF-Based cAMP Assay [9]

-

Cell Preparation: Use cells engineered to express the target GPCR. Plate them in a 384-well plate.

-

Compound Addition:

-

Agonist Mode: Add varying concentrations of Methyl 5-Methoxy-2-methylbenzoate.

-

Antagonist Mode: Add a fixed concentration of a known agonist (at its EC₈₀) along with varying concentrations of Methyl 5-Methoxy-2-methylbenzoate.[8]

-

-

Cell Lysis and Detection: After incubation, lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents. These typically consist of a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[9]

-

Signal Measurement: The binding of the antibody to the d2-cAMP brings the fluorophores into proximity, generating a FRET signal. Cellular cAMP produced in response to receptor activation will compete for antibody binding, disrupting the FRET signal.[9] Read the plate on an HTRF-compatible reader.

-

Data Analysis: Calculate the HTRF ratio and plot dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables for easy comparison.

Table 1: Summary of Tier 1 Cytotoxicity Screening

| Cell Line | Compound | IC₅₀ (µM) |

| HEK293 | Methyl 5-Methoxy-2-methylbenzoate | > 100 |

| HepG2 | Methyl 5-Methoxy-2-methylbenzoate | 85.2 ± 5.4 |

| HeLa | Methyl 5-Methoxy-2-methylbenzoate | 76.9 ± 8.1 |

| HeLa | Doxorubicin (Control) | 0.8 ± 0.1 |

Table 2: Summary of Tier 2 Functional Assays

| Assay Type | Target Receptor | Compound | Result Type | Value (nM) |

| Radioligand Binding | Receptor X | Methyl 5-Methoxy-2-methylbenzoate | Kᵢ | 1,250 ± 150 |

| cAMP Functional | Receptor X | Methyl 5-Methoxy-2-methylbenzoate | IC₅₀ (Antagonist) | 2,500 ± 300 |

Visualizing Workflows and Pathways

Diagrams are essential for conveying complex experimental workflows and biological relationships.

Caption: Tiered experimental workflow for bioactivity screening.

Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven approach for the initial biological characterization of Methyl 5-Methoxy-2-methylbenzoate. The workflow is designed to be both efficient and rigorous, starting with broad screens to identify potential bioactivity and progressing to focused, mechanistic studies to validate initial findings. Positive results from this workflow would provide a strong foundation for more advanced preclinical studies, including lead optimization, in vivo efficacy models, and ADME/Tox profiling. This methodological framework ensures that the investigation is built on a foundation of scientific integrity, providing trustworthy and actionable data for drug discovery and development programs.

References

-

Title: Radioligand Binding Assay Source: Gifford Bioscience URL: [Link]

-

Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]

-

Title: MTT Assay: A Method for Error Minimization and Interpretation in Measuring Cytotoxicity and Estimating Cell Viability Source: Nature Protocols URL: [Link]

-

Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

-

Title: Radioligand binding methods: practical guide and tips Source: PubMed URL: [Link]

-

Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]

-

Title: Saturation Radioligand Binding Assays Source: Alfa Cytology URL: [Link]

-

Title: Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs) Source: BMG LABTECH URL: [Link]

-

Title: Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual Source: NCBI URL: [Link]

Sources

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Versatile Intermediate: A Technical Guide to Methyl 5-Methoxy-2-methylbenzoate in Pharmaceutical Synthesis

Introduction: Unveiling a Potential Scaffold in Drug Discovery

In the landscape of pharmaceutical development, the strategic selection of building blocks is paramount to the efficient synthesis of novel active pharmaceutical ingredients (APIs). Methyl 5-methoxy-2-methylbenzoate, a substituted aromatic ester, represents a key intermediate with significant potential in medicinal chemistry. While its direct applications may be less documented than some of its structural analogues, its unique arrangement of functional groups—a methoxy moiety, a methyl group, and a reactive ester—provides a versatile scaffold for the construction of complex molecular architectures. This guide delves into the synthesis, chemical properties, and prospective applications of Methyl 5-Methoxy-2-methylbenzoate, offering a technical resource for researchers and professionals in drug development.

Physicochemical Properties and Spectral Data

A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective utilization in synthesis. The properties of Methyl 5-Methoxy-2-methylbenzoate are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 73502-03-1 | [1] |

| Molecular Formula | C₁₀H₁₂O₃ | [2] |

| Molecular Weight | 180.20 g/mol | [2] |

| Appearance | Liquid | [2] |

| Boiling Point | Not explicitly available | |

| Melting Point | Not explicitly available | |

| Solubility | Soluble in common organic solvents | Inferred |

Spectroscopic data is essential for the unambiguous identification and quality control of chemical compounds. The following are key spectral features for Methyl 5-Methoxy-2-methylbenzoate:

-

¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the methyl group protons, and the ester methyl protons.[3]

-

¹³C NMR: The carbon-13 NMR spectrum will provide characteristic peaks for each unique carbon atom in the molecule, including the carbonyl carbon of the ester.[3]

-

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with a fragmentation pattern that can aid in structural elucidation.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretching of the ester group, C-O stretching of the ether and ester, and aromatic C-H and C=C stretching vibrations.[3]

Synthesis and Manufacturing

The synthesis of Methyl 5-Methoxy-2-methylbenzoate is typically achieved through a two-step process: the synthesis of the parent carboxylic acid, 5-Methoxy-2-methylbenzoic acid, followed by its esterification.

Synthesis of 5-Methoxy-2-methylbenzoic Acid

Several synthetic routes can be envisioned for the preparation of 5-Methoxy-2-methylbenzoic acid, starting from commercially available precursors. One plausible approach involves the methylation of a corresponding hydroxybenzoic acid derivative, followed by oxidation of a methyl group or carboxylation of an appropriate precursor.

DOT Script for the Synthesis of 5-Methoxy-2-methylbenzoic Acid

Caption: A potential synthetic pathway for 5-Methoxy-2-methylbenzoic acid.

Esterification to Methyl 5-Methoxy-2-methylbenzoate

The conversion of 5-Methoxy-2-methylbenzoic acid to its methyl ester is a standard esterification reaction. The Fischer-Speier esterification is a common and cost-effective method.[4]

Protocol: Fischer-Speier Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-Methoxy-2-methylbenzoic acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the solution.

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography to yield pure Methyl 5-Methoxy-2-methylbenzoate.

DOT Script for the Esterification of 5-Methoxy-2-methylbenzoic Acid

Caption: Fischer-Speier esterification of 5-Methoxy-2-methylbenzoic acid.

Potential as a Pharmaceutical Intermediate

The strategic placement of the methoxy, methyl, and ester functional groups on the benzene ring makes Methyl 5-Methoxy-2-methylbenzoate a potentially valuable intermediate in the synthesis of more complex molecules with therapeutic applications.

Electrophilic Aromatic Substitution

The methoxy group is an activating, ortho-, para-directing group, while the methyl group is also an activating, ortho-, para-director. The ester group is a deactivating, meta-directing group. The combined directing effects of these substituents can be exploited to introduce additional functionalities at specific positions on the aromatic ring. For instance, nitration or halogenation would likely occur at the positions ortho to the activating groups.

Modification of Existing Functional Groups

-

Ester Hydrolysis: The methyl ester can be readily hydrolyzed back to the carboxylic acid, which can then be converted to other functional groups such as amides, acid chlorides, or used in coupling reactions.

-

Demethylation: The methoxy group can be cleaved to a hydroxyl group, providing a handle for further functionalization, such as etherification with different alkyl groups.

-

Benzylic Oxidation/Halogenation: The methyl group can undergo benzylic oxidation to an aldehyde or carboxylic acid, or it can be halogenated to introduce a reactive benzylic halide.

Analogies from Structurally Related Intermediates

The utility of substituted benzoates as pharmaceutical intermediates is well-established. For example, derivatives of benzoic acid are used in the synthesis of a wide range of drugs, including local anesthetics, anti-inflammatory agents, and antifungals.[5] Specifically, related compounds like methyl 2-methoxy-5-sulfamoylbenzoate are key intermediates in the synthesis of antipsychotic drugs.[6] This suggests that Methyl 5-Methoxy-2-methylbenzoate could serve as a precursor for novel compounds with potential CNS activity or other therapeutic applications.

DOT Script for Potential Synthetic Transformations

Caption: Potential synthetic transformations of Methyl 5-Methoxy-2-methylbenzoate.

Safety and Handling

As with any chemical intermediate, proper safety precautions should be observed when handling Methyl 5-Methoxy-2-methylbenzoate. It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 5-Methoxy-2-methylbenzoate, while not as extensively documented as some of its analogues, presents itself as a valuable and versatile intermediate for pharmaceutical synthesis. Its straightforward preparation and the reactivity of its functional groups offer multiple avenues for the construction of novel and complex molecular entities. As the demand for new therapeutics continues to grow, the exploration of such underutilized building blocks will be crucial in expanding the chemical space available to medicinal chemists and accelerating the drug discovery process.

References

-

OPPI BRIEFS. THE SYNTHESIS OF METHYL 2-HYDROXY-5-METHOXY-3-METHYLBENZOATE. Available from: [Link]

- Google Patents. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate.

-

PubMed. Methyl benzoate and cinnamate analogs as modulators of DNA methylation in hepatocellular carcinoma. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Available from: [Link]

-

MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available from: [Link]

- Google Patents. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.

-

ResearchGate. Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Available from: [Link]

-

PubMed. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. Available from: [Link]

-

National Institutes of Health. Antibacterial activity of substituted 5-methylbenzo[c]phenanthridinium derivatives. Available from: [Link]

- Google Patents. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.

-

Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Available from: [Link]

-

Chegg.com. Solved The m - and p-substituted methyl benzoates listed in. Available from: [Link]

-

NIST WebBook. Benzoic acid, 2-methoxy-, methyl ester. Available from: [Link]

-

PubChem. 5-Methoxy-2-methylbenzoic acid. Available from: [Link]

-

NanoAxis LLC. 5-METHOXY-2-METHYL-BENZOIC ACID METHYL ESTER. Available from: [Link]

-

YouTube. Organic Mechanism Fischer Esterification 004. Available from: [Link]

Sources

- 1. METHYL-5-METHOXY-2-METHYLBENZOATE | 73505-48-3 [chemicalbook.com]

- 2. 5-METHOXY-2-METHYL-BENZOIC ACID METHYL ESTER | NanoAxis LLC [nanoaxisllc.com]

- 3. METHYL-5-METHOXY-2-METHYLBENZOATE(73505-48-3) 1H NMR [m.chemicalbook.com]

- 4. youtube.com [youtube.com]

- 5. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst | MDPI [mdpi.com]